prepromotilin
Description
Properties
CAS No. |
112820-96-9 |
|---|---|
Molecular Formula |
C6H8N2O2 |
Synonyms |
prepromotilin |
Origin of Product |
United States |
Genetic Basis and Molecular Structure of Prepromotilin
Prepromotilin Amino Acid Sequence and Predicted Structure
Signal Peptide Domain
The this compound protein contains an N-terminal signal peptide. nih.govcore.ac.uksci-hub.se This signal peptide is crucial for targeting the protein to the secretory pathway. nih.govnih.gov In several species studied, including sheep, monkey, rabbit, pig, and human, the signal peptide of the motilin precursor consists of 25 amino acids. nih.govcore.ac.uksci-hub.se Signal peptides generally contain distinct regions, including a hydrophobic core (h-region) critical for function, which typically spans 7-15 residues. researchgate.net The hydrophobicity of this region influences the signal peptide's conformation, orientation within the membrane, and cleavage efficiency. researchgate.net The signal peptide is cleaved off after the protein is translocated across the membrane. nih.govnih.gov
Conserved Regions and Motifs
Analysis of this compound sequences across different species has revealed conserved regions and motifs. While the motilin peptide sequence itself shows considerable identity across species like human, pig, rabbit, and sheep, the motilin-associated peptide (MAP) region exhibits more variability, suggesting a form of 'mosaic evolution' at the molecular level. nih.govsemanticscholar.orgnii.ac.jp
The mature motilin peptide, derived from this compound, is a 22-amino acid sequence. nih.govcore.ac.uksci-hub.se The cleavage site that liberates the motilin peptide from its precursor is typically a dibasic amino acid site located immediately following the motilin sequence. nih.govnih.govresearchgate.net
Protein domain analysis of the MLN gene product (promotilin/prepromotilin) identifies domains such as "Motilin_assoc" and "Motilin_ghrelin". genecards.orgdrugbank.comnih.gov These domains are also found in the ghrelin prepropeptide, reflecting sequence similarity between this compound and preproghrelin. researchgate.netgenecards.org This similarity suggests a shared evolutionary history and functional relationship between these two peptide hormones. researchgate.netgenecards.org
Research findings indicate that while the signal peptide and the motilin sequence itself are relatively conserved, the MAP region shows significant divergence between species. nih.gov This suggests differential evolutionary pressures or functional divergence of the MAP region compared to the signal peptide and the mature hormone.
Here is a summary of structural features of this compound across different species:
| Species | Open Reading Frame (nucleotides) | Precursor Length (amino acids) | Signal Peptide Length (amino acids) | Motilin Peptide Length (amino acids) | Motilin Associated Peptide (MAP) Length (amino acids) |
| Sheep | 345 nih.gov | 115 nih.gov | 25 nih.gov | 22 nih.gov | 66 nih.gov |
| Monkey | 345 core.ac.uk | 115 core.ac.uk | 25 core.ac.uk | 22 core.ac.uk | 68 core.ac.uk |
| Human | ~700 (mRNA size) nih.gov | ~115 nih.govsci-hub.se | 25 sci-hub.senih.gov | 22 sci-hub.seohsu.edunih.gov | ~65-66 nih.gov |
| Pig | Not specified (ORF) oup.com | Not specified (total) oup.com | 25 sci-hub.se | 22 sci-hub.seoup.com | Variable sci-hub.se |
| Rabbit | Not specified (ORF) sci-hub.se | Not specified (total) sci-hub.se | 25 sci-hub.se | 22 sci-hub.se | Variable sci-hub.se |
| Spotted Sea Bass | 336 researchgate.netnih.gov | 111 researchgate.netnih.gov | Not specified researchgate.netnih.gov | 17 researchgate.netnih.gov | Not specified researchgate.netnih.gov |
Note: Lengths are approximate based on available data and may vary slightly depending on the specific study or isoform.
Prepromotilin Biosynthesis and Post Translational Processing
Translational Synthesis of Prepromotilin
The synthesis of this compound begins with the transcription of the MLN gene into messenger RNA (mRNA). wikipedia.orglibretexts.org In eukaryotic cells, this occurs in the nucleus, and the pre-mRNA undergoes processing before being exported to the cytoplasm. wikipedia.orglibretexts.org In the cytoplasm, the mature mRNA molecule serves as a template for translation, the process by which ribosomes synthesize a polypeptide chain. wikipedia.orglibretexts.orguthscsa.edu Ribosomes read the mRNA sequence in codons, with translation typically starting at an AUG start codon and ending at a stop codon. libretexts.orguthscsa.edu This process results in the creation of the full-length this compound polypeptide chain. This compound is synthesized as a preproprotein, meaning it contains a signal peptide at its N-terminus. oup.com111.68.96
Proteolytic Cleavage Pathways
Following its synthesis, this compound undergoes a series of proteolytic cleavage events to yield the mature motilin peptide and the motilin-associated peptide (MAP). nih.govgenecards.orgoup.com Proteolytic cleavage is a common post-translational modification that involves the enzymatic hydrolysis of peptide bonds, essential for the maturation and activation of many proteins and peptides. nih.govmicrobiozindia.com
Signal Peptidase Activity and Cleavage
The initial step in the processing of this compound involves the removal of the signal peptide by signal peptidase. oup.comnih.gov Signal peptides are typically found at the N-terminus of proteins destined for secretion or insertion into membranes. nih.govembopress.org They play a crucial role in directing the nascent polypeptide chain to the endoplasmic reticulum (ER) membrane and facilitating its translocation across or insertion into the membrane. nih.gov Signal peptidase is an enzyme located in the ER membrane that specifically cleaves the signal peptide from the translocating polypeptide chain. nih.govembopress.org This cleavage event is essential for the proper folding and further processing of the protein. The signal sequence of this compound is located at the N-terminus and is characterized by a hydrophobic core region, typical of signal peptides. oup.comembopress.org The cleavage site is recognized by signal peptidase, leading to the release of the polypeptide into the ER lumen or its insertion into the membrane. nih.gov
Processing into Mature Motilin
Following the removal of the signal peptide, the resulting protein, often referred to as promotilin, undergoes further processing to generate the mature motilin peptide. nih.govoup.com Mature human motilin is a 22-amino acid peptide. researchgate.net This processing involves specific proteolytic cleavages at defined sites within the promotilin sequence. Research indicates that the cleavage to produce mature motilin occurs at a dibasic cleavage site. oup.comresearchgate.net Dibasic cleavage sites, typically consisting of paired basic amino acid residues like lysine-lysine (Lys-Lys) or lysine-arginine (Lys-Arg), are common recognition motifs for proprotein convertases (PCs), a family of enzymes involved in the maturation of many peptide hormones and neuropeptides. nih.govwur.nlresearchgate.net
Generation of Motilin-Associated Peptide (MAP)
In addition to mature motilin, the proteolytic processing of this compound also generates the motilin-associated peptide (MAP). nih.govoup.comresearchgate.net MAP is a peptide fragment that results from the cleavage events that release mature motilin from the precursor. nih.govoup.comresearchgate.net In porcine this compound, MAP is a 70-amino acid peptide located at the C-terminus following the motilin sequence. oup.com The generation of MAP occurs concurrently with the formation of mature motilin through the action of processing enzymes acting at specific cleavage sites. nih.govoup.comresearchgate.net While the precise physiological function of MAP is not fully understood, its consistent generation alongside motilin suggests a potential, albeit currently unknown, biological role or involvement in the processing pathway itself. oup.com
Enzymatic Machinery Involved in this compound Maturation (e.g., dibasic cleavage sites)
The proteolytic maturation of this compound is mediated by a set of specific enzymes. As highlighted, signal peptidase is responsible for the initial removal of the signal peptide. oup.comnih.gov The subsequent cleavage events that release mature motilin and generate MAP are primarily carried out by enzymes that recognize specific amino acid sequences, particularly dibasic cleavage sites. oup.comresearchgate.netnih.gov Proprotein convertases (PCs) are strong candidates for these processing steps, given their well-established role in cleaving precursor proteins at dibasic or multibasic motifs to produce active peptides. nih.govwur.nlresearchgate.net The presence of dibasic residues (Lys-Lys) following the motilin sequence in porcine this compound strongly suggests this as a probable trypsin-like cleavage site utilized by these processing enzymes. oup.com
Mechanisms Regulating Processing Efficiency
The efficiency of this compound processing is likely subject to various regulatory mechanisms within the cell. These mechanisms can influence the rate and accuracy of proteolytic cleavages, thereby affecting the final yield of mature motilin and MAP. Factors that can regulate protein processing efficiency include the expression levels and activity of the processing enzymes (e.g., signal peptidase and proprotein convertases), the rate of protein translocation into the ER, the folding status of the precursor protein, and potentially the presence of cofactors or inhibitors. nih.gov The cellular environment and specific tissue types where this compound is expressed (primarily enteroendocrine cells of the small intestine) can also play a role in modulating processing efficiency. nih.govresearchgate.net While specific regulatory mechanisms for this compound processing are not extensively detailed in the provided snippets, the general principles of protein processing regulation, including enzyme availability and substrate presentation, are likely applicable.
Cellular and Tissue Distribution of Prepromotilin Expression
Primary Sites of Synthesis
Prepromotilin is primarily synthesized in specialized enteroendocrine cells located within the mucosa of the gastrointestinal tract. The small intestine, particularly the duodenum and upper jejunum, is recognized as a major site of motilin production, implying significant this compound synthesis in this region. nih.govohsu.educore.ac.uk Enteroendocrine cells in the stomach also contribute to the synthesis of peptides with similarity to this compound, such as preproghrelin (also referred to as prepro-Motilin Related Peptide or preproMTLRP in some literature due to sequence similarity). genecards.orgresearchgate.netnih.govgenenames.org Studies analyzing mRNA have indicated that the highest levels of motilin mRNA expression are found in the small intestine. ohsu.edu
Localization within Subcellular Compartments
Following synthesis, this compound undergoes processing to yield mature motilin. Like many peptide hormones, this compound and its processed forms are stored within secretory granules of the enteroendocrine cells where they are produced. genecards.orgresearchgate.netnih.govgenenames.org This compartmentalization within secretory granules is characteristic of peptides destined for regulated secretion into the bloodstream or surrounding tissues. The mature peptide, promotilin (motilin), is listed as having a "Secreted" cellular location. drugbank.com
Expression Patterns Across Gastrointestinal Regions
Studies examining the distribution of motilin mRNA, which reflects this compound synthesis, have shown a distinct pattern along the gastrointestinal tract. The highest levels of expression are consistently observed in the small intestine, particularly in the duodenum. nih.govohsu.educore.ac.uk While expression is highest in the upper small intestine, lower levels of motilin mRNA have also been detected throughout other regions of the gastrointestinal tract. ohsu.edu Research using mRNA analysis in porcine models specifically indicated the presence of mucosal this compound mRNA exclusively within gastrointestinal tissue, arguing against the expression of a distinct homologous precursor outside the gut in this species. oup.com
Extraintestinal Expression
Historically, motilin-like immunoreactivity (MLIR) has been reported in various extraintestinal tissues, including regions of the central nervous system (CNS), pituitary gland, pineal gland, retina, sympathetic ganglia, vagus nerve, and sciatic nerve. oup.comjneurosci.org However, the presence of MLIR does not always equate to the expression of true motilin or this compound, as antibodies can sometimes cross-react with other structurally similar peptides, such as ghrelin. oup.com
Biological Roles and Functional Implications of Prepromotilin
Precursor Role in Motilin Biogenesis and Secretory Pathway
Prepromotilin is synthesized in enteroendocrine cells, particularly in the duodenum. nii.ac.jpnih.gov Following translation, this compound enters the secretory pathway, where it undergoes proteolytic cleavage. genecards.orgnih.govnih.govnih.gov This processing involves the removal of a signal peptide from the N-terminus, followed by cleavage at a dibasic site to liberate the mature 22-amino-acid motilin peptide and the C-terminal motilin-associated peptide (MAP). uniprot.orgnii.ac.jpnih.gov This sequential proteolytic cleavage is crucial for the maturation and activation of motilin. nih.gov The mature motilin is then secreted into the circulation, where it acts as a hormone regulating gastrointestinal motility, particularly the interdigestive migrating motor complex (MMC). uniprot.orgnii.ac.jpfrontiersin.orgfrontiersin.org
The MLN gene, located on chromosome 6p21.3 in humans, encodes the this compound precursor. nih.govnii.ac.jpassaygenie.com Studies have identified different transcript variants for the MLN gene, which encode different preproprotein isoforms but result in the same mature motilin peptide. genecards.orgnih.gov This suggests potential regulatory mechanisms at the transcriptional or post-transcriptional level influencing this compound production.
Potential Independent Biological Activities of the Unprocessed this compound
While this compound is primarily known as a precursor, the possibility of the unprocessed form having independent biological activities has been considered in research. Some studies suggest that additional peptides identified from this compound, besides mature motilin and MAP, may exert biological activity, although their pathophysiological significance remains unknown. capes.gov.brnih.gov Investigating the potential functions of the full-length this compound or intermediate cleavage products requires further research to fully understand its biological scope beyond its precursor role. The concept of precursor proteins having independent functions is not unique to this compound and is an area of broader biological investigation.
Functional Significance of Motilin-Associated Peptide (MAP)
The motilin-associated peptide (MAP) is a byproduct of the proteolytic processing of this compound, located at the C-terminus of the precursor after the mature motilin sequence. genecards.orguniprot.orgnii.ac.jpnih.gov Despite being consistently produced alongside motilin, the functional significance of MAP is not fully elucidated. nii.ac.jpnih.gov
Hypothesized Role in Protein Degradation and Post-Translational Processing
One hypothesized role for MAP relates to protein degradation and post-translational processing. Post-translational modifications (PTMs), including proteolytic cleavage, are critical for regulating protein function, localization, and interaction. thermofisher.comacs.orgcreative-proteomics.comnih.gov The cleavage events that release motilin and generate MAP are specific examples of such processing within the secretory pathway. nih.govplantae.org While MAP itself is a result of this processing, its sequence or structure might potentially influence the efficiency or specificity of the cleavage events that produce mature motilin, or it could be involved in targeting the precursor or itself for further processing or degradation. However, direct evidence specifically detailing MAP's role in protein degradation or influencing the post-translational processing machinery of this compound is limited in the provided search results. The broader context of PTMs highlights the complexity of protein maturation and the potential for associated peptides to play a role in these processes.
Undetermined Biological Activities
The biological activities of MAP are largely undetermined. capes.gov.brebi.ac.uk Although it is a consistent product of this compound processing, its specific functions after cleavage are not well-established. Some research indicates that additional peptides derived from this compound may possess biological activity, but the specific roles of MAP in this regard are unclear. capes.gov.brnih.gov Further research is needed to identify and characterize any potential independent biological activities of MAP.
Regulation of Prepromotilin Gene Expression and Protein Processing
Transcriptional Control Mechanisms
Transcriptional control governs the rate at which the MLN gene, encoding prepromotilin, is transcribed into messenger RNA (mRNA). While specific details regarding the precise transcription factors and regulatory elements controlling the MLN gene promoter are not extensively detailed in the provided search results, the existence of such mechanisms is implicit in the observed changes in motilin expression under different conditions. The MLN gene is located on human chromosome 13 q14-q21. reprocell.com The gene encodes a small peptide hormone secreted by cells of the small intestine to regulate gastrointestinal contractions and motility. nih.govgenecards.org
Post-Transcriptional Regulation (e.g., mRNA stability)
Post-transcriptional regulation involves processes that occur after mRNA has been transcribed, including mRNA processing, stability, and translation. These mechanisms can significantly impact the amount of protein produced from a given amount of mRNA. mRNA stability, for instance, determines how long an mRNA molecule persists in the cytoplasm and is available for translation. While direct evidence for the post-transcriptional regulation of this compound mRNA stability is not explicitly detailed in the search results, post-transcriptional regulation, including mRNA stability, is a general mechanism for controlling gene expression in response to various signals and physiological states. mdpi.complos.orgnih.govfrontiersin.org The 3' untranslated region (3' UTR) of mRNA plays a pivotal role in post-transcriptional modulation by containing regulatory regions that influence processes like polyadenylation, translation efficiency, localization, and stability. researchgate.net
Modulation by Physiological States (e.g., Fasting, Starvation)
Physiological states, particularly feeding and fasting, significantly impact this compound (and thus motilin) expression and release. Cyclic increases in plasma motilin have been reported during fasting periods in humans, dogs, and opossums. frontiersin.org This cyclic increase is inhibited by feeding, and motilin levels remain low during the digestive state. frontiersin.org Motilin is cyclically released during the fasted state by entero-endocrine cells (Mo cells) in the upper small intestine. nih.gov This release is associated with the migrating motor complex (MMC), a pattern of muscle contractions that clears the digestive tract during fasting. reprocell.comnih.govclevelandclinic.org Studies in spotted sea bass have shown that starvation regulates the expression level of the motilin gene in a time-dependent manner. nih.gov In Yangtze sturgeon, fasting increased the expression of motilin mRNA in the brain and duodenum. mdpi.com
Data Table: Effect of Fasting on Motilin Expression
| Species | Tissue | Fasting Duration | Observed Effect on Motilin Expression | Source |
| Human | Plasma | Fasting periods | Cyclic increases | frontiersin.org |
| Dog | Plasma | Fasting periods | Cyclic increases | frontiersin.org |
| Opossum | Plasma | Fasting periods | Cyclic increases | frontiersin.org |
| Spotted Sea Bass | Intestine | Short-term | Regulated in a time-dependent manner | nih.gov |
| Yangtze Sturgeon | Brain | 3 h, 6 h | Increased | mdpi.com |
| Yangtze Sturgeon | Duodenum | 3 h | Increased | mdpi.com |
| Yangtze Sturgeon | Duodenum | 6 h | Down-regulated | mdpi.com |
Influence of Hormonal and Nutritional Factors on Expression
The expression and release of motilin are also influenced by hormonal and nutritional factors. Infusions of nutritional factors such as glucose and amino acids in the duodenum decrease motilin release in dogs, suggesting that sensing digestive nutrients in the duodenum might cause the feeding-related decrease in motilin release. frontiersin.org The effects of fat are controversial, with some studies showing no effect and others showing a stimulatory effect. frontiersin.org In humans, feeding can cause a transient increase in plasma motilin concentration. frontiersin.org Hormones like bombesin, prostaglandin (B15479496) E2 (PGE2), and 5-HT stimulate motilin release, while somatostatin, insulin (B600854), and noradrenaline decrease it. frontiersin.org Intravenous injection of glucose, which increases insulin release, is also found to inhibit the cyclic elevation of plasma motilin. wikipedia.org Bitter agonists administered intragastrically have been identified as modulators that inhibit motilin release in healthy subjects, accompanied by a decrease in hunger and food intake. kuleuven.beresearchgate.net Ghrelin and motilin are cosecreted from enteroendocrine cells in the small intestine. nih.gov While ghrelin can stimulate GI motility, motilin's action is more restricted and species-dependent. frontiersin.org
Comparative and Evolutionary Aspects of Prepromotilin
Interactions with Other Peptides and Signaling Networks
Molecular Relationship and Cross-Talk with Preproghrelin and Ghrelin Pathway
Prepromotilin shares significant structural similarities with preproghrelin, the precursor to the hormone ghrelin. Both are members of the motilin family of peptides. wikipedia.org Human preproghrelin and this compound are nearly identical, differing notably at the serine-26 residue in this compound, which is not octanoylated as is the serine-3 residue in ghrelin, a modification crucial for ghrelin's activity. oup.com The mature peptides, human ghrelin and motilin, exhibit approximately 36% homology. oup.com
Despite the structural resemblance of their precursors and receptors, there is currently no evidence suggesting direct cross-reactivity between the mature ghrelin and motilin peptides at their respective receptors. psu.edu The pharmacophores of ghrelin and motilin are considered quite different, with the octanoylation of serine-3 being a unique and critical feature for ghrelin's potency. psu.edu
However, a functional relationship and potential cross-talk between the ghrelin and motilin systems have been suggested, particularly in species where one system may be absent or less prominent. In rodents, for example, the genes for motilin and/or its receptor are generally accepted to have undergone pseudogenization. bioscientifica.comnih.gov It has been proposed that in rodents, the absence of a functional motilin system might be compensated for by the actions of ghrelin. nih.gov This is illustrated by species-dependent roles in the migrating motor complex (MMC). In humans, motilin release during fasting mediates the phase III contractile activity of the gastric MMC, which is associated with hunger. nih.gov While ghrelin is also released during fasting in humans, its release is not associated with phase III MMC activity, and its primary role is to increase appetite. nih.gov
Research indicates that the loss of the motilin-motilin receptor signaling pathway in rodents occurred in a stepwise manner. bioscientifica.com The motilin receptor gene likely became a pseudogene before the divergence of squirrels and other rodents. bioscientifica.com The evolutionary consequences for the motilin gene varied, with subsequent loss occurring independently in the mouse, rat, and guinea pig in some cases, or the retained gene potentially being recruited for a new function. bioscientifica.com
A study using human motilin receptor transgenic mice investigated the effects of motilin, erythromycin (B1671065) (a motilin receptor agonist), and ghrelin, suggesting a potential compensatory relationship in vivo between species expressing both motilin-MLNR and ghrelin-GHSR systems. nih.gov
Influence on Other Gastrointestinal Hormones (e.g., Gastrin, Cholecystokinin)
While this compound itself does not directly influence other gastrointestinal hormones, its mature product, motilin, is part of the complex network of peptides regulating gastrointestinal function. Gastrointestinal hormones, including gastrin and cholecystokinin (B1591339) (CCK), are secreted by enteroendocrine cells in the GI tract and pancreas and play crucial roles in digestion and motility. gastrores.orgnih.gov Gastrin primarily stimulates gastric acid secretion and has trophic effects on the gastric and colonic mucosa. nih.govjpp.krakow.pl CCK stimulates gallbladder contraction, pancreatic enzyme secretion, and small bowel motility, while also inhibiting gastric emptying and potentiating insulin (B600854) secretion. gastrores.orgebsco.com
Indirect Signaling via Mature Motilin's Interaction with Motilin Receptor (MLN-R)
The primary signaling pathway involving the this compound precursor is mediated indirectly through the actions of its mature form, motilin, which binds to the motilin receptor (MLN-R), also known as GPR38. nih.govpatsnap.comgenecards.org This receptor is predominantly located on enteric neurons and smooth muscle cells within the gastrointestinal tract, as well as in the GI mucosa and potentially the central nervous system. nih.govwikipedia.org The interaction between motilin and MLN-R is central to motilin's role in regulating gastrointestinal motility, particularly the induction of phase III of the interdigestive migrating motor complex (MMC). nih.govpatsnap.com
Low concentrations of motilin receptor agonists can increase myenteric cholinergic activity by facilitating acetylcholine (B1216132) release, while high concentrations can directly induce muscle contraction. mdpi.com Motilin's effects can be mediated through afferent neurons, efferent neurons, or direct action on muscles. mdpi.com
G Protein-Coupled Receptor (GPCR) Signaling Context
The motilin receptor (MLN-R/GPR38) is a member of the G protein-coupled receptor (GPCR) family. nih.govpatsnap.comgenecards.orgnih.gov GPCRs are a large class of receptors that transmit signals from outside the cell to the inside, influencing numerous cellular responses. patsnap.com Activation of MLN-R by motilin triggers intracellular events that lead to the contraction of GI smooth muscles. patsnap.com
The MLN-R is a Gq/11-protein-coupled receptor. genecards.org Activation of MLN-R by its agonist causes calcium release from intracellular stores via the Gq pathway, involving phospholipase C (PLC) and inositol (B14025) triphosphate (IP3). jpp.krakow.plnih.gov This increase in intracellular calcium concentration is a key step in the signaling cascade that leads to smooth muscle contraction. jpp.krakow.plnih.gov
Studies have also indicated the involvement of other signaling pathways downstream of MLN-R activation, such as the NOS-NO-sGC-cGMP pathway, which can mediate vascular smooth muscle relaxation in certain contexts. nih.gov The specific signaling outcomes can depend on the cell type and location of the receptor.
Mutational analysis of the MLN-R has provided insights into the binding sites for motilin and agonists like erythromycin, indicating a common binding site in the third transmembrane region and the importance of extracellular loop domains. nih.gov
Advanced Methodologies for Prepromotilin Research
Molecular Cloning and Recombinant Protein Expression Systems
Molecular cloning is a fundamental technique used to isolate and amplify the DNA sequence encoding prepromotilin. This process typically involves obtaining mRNA from tissues expressing this compound, synthesizing complementary DNA (cDNA) using reverse transcriptase, and inserting the cDNA into a suitable vector. libretexts.org cDNA libraries, which represent the mRNA population of a specific tissue or cell type, can be screened to identify the this compound sequence. nih.gov Once cloned into a vector, the this compound gene can be introduced into various expression systems to produce recombinant this compound or its derived peptides.
Commonly used expression systems include bacterial systems like Escherichia coli (E. coli) and mammalian cell lines such as HEK293T cells. E. coli is a popular host for recombinant protein expression due to its rapid growth and ease of cultivation. thermofisher.com Specialized E. coli strains, such as BL21 and its derivatives, are often used for high-level expression of cloned proteins, as they are deficient in proteases that can degrade foreign proteins. nih.govthermofisher.com Mammalian cell lines like HEK293T offer advantages for expressing eukaryotic proteins, including proper folding and post-translational modifications that may be crucial for the function of this compound and its derivatives. Recombinant protein expression allows for the production of sufficient quantities of this compound or its processing products for biochemical, structural, and functional studies.
Gene Expression Analysis Techniques
Analyzing the expression patterns of the gene encoding this compound (MLN) provides insights into its tissue distribution, developmental regulation, and responsiveness to various stimuli. Several techniques are employed for this purpose.
Northern blotting is a traditional method used to detect and quantify specific mRNA molecules. thermofisher.comnih.gov It involves separating RNA samples by gel electrophoresis, transferring them to a membrane, and hybridizing with a labeled probe specific to the this compound mRNA. thermofisher.comnih.gov Northern blotting can provide information about the size and abundance of the mRNA transcript. thermofisher.com
Quantitative Real-Time PCR (qRT-PCR) is a more sensitive and widely used technique for quantifying mRNA levels. thermofisher.comspringernature.comnih.gov It involves reverse transcribing mRNA into cDNA and then amplifying the cDNA using PCR with fluorescent probes or dyes that allow real-time monitoring of the amplification process. springernature.comnih.gov qRT-PCR offers higher sensitivity and a wider dynamic range compared to Northern blotting, making it suitable for detecting low-abundance transcripts and precisely quantifying changes in gene expression. springernature.comresearchgate.net
In Situ Hybridization (ISH) is used to determine the spatial localization of this compound mRNA within tissues or cells. thermofisher.com This technique involves hybridizing a labeled probe to the mRNA within tissue sections, allowing researchers to visualize which specific cells are expressing the this compound gene. thermofisher.com ISH is particularly valuable for studying the cellular origin of this compound synthesis within complex tissues like the gastrointestinal tract.
These techniques can be used individually or in combination to provide a comprehensive understanding of this compound gene expression. For example, while qRT-PCR is excellent for quantification, Northern blotting can confirm transcript size and detect splice variants. researchgate.net
Protein Detection and Characterization
Detecting and characterizing this compound and its processed peptides (motilin and MAP) is essential for studying their synthesis, localization, and function.
Western blotting (also known as immunoblotting) is a common technique for detecting specific proteins in a sample. nih.gov Proteins are separated by gel electrophoresis, transferred to a membrane, and detected using antibodies specific to this compound, motilin, or MAP. nih.gov Western blotting can determine the size and relative abundance of these proteins and is often used to analyze protein processing events. nih.gov
Immunoelectron microscopy combines immunological techniques with electron microscopy to visualize the subcellular localization of proteins. nih.gov Using antibodies labeled with electron-dense markers, researchers can pinpoint the exact cellular compartments where this compound or its products are stored or processed, such as secretory granules in enteroendocrine cells. nih.gov
Protein microsequencing is used to determine the amino acid sequence of purified proteins or peptides. nih.gov This technique was historically important for confirming the sequence of mature motilin and MAP and for analyzing the cleavage sites in this compound. nih.gov Analysis of post-translational processing, such as proteolytic cleavage at dibasic sites, can be performed using in vitro methods followed by protein microsequencing. nih.gov
Genetic Manipulation and Site-Directed Mutagenesis for Functional Studies
Genetic manipulation techniques, particularly site-directed mutagenesis, are invaluable for investigating the functional importance of specific amino acids or regions within the this compound sequence and its gene. Site-directed mutagenesis allows researchers to introduce specific, targeted changes (substitutions, insertions, or deletions) into the DNA sequence encoding this compound. neb.comnumberanalytics.comnih.gov
By altering specific codons, researchers can change amino acid residues in the this compound protein. nih.gov This is useful for studying the role of particular amino acids in protein folding, processing, stability, or interaction with other molecules. For example, mutating potential cleavage sites can help confirm their involvement in the generation of motilin and MAP. nih.gov Site-directed mutagenesis can also be used to modify regulatory sequences in the this compound gene to study their impact on gene expression. genewiz.com
The mutated DNA sequence is typically incorporated into an expression vector and expressed in a suitable cell system to produce the mutant protein for functional analysis. neb.comsci-hub.se This allows researchers to correlate specific sequence changes with alterations in this compound processing, peptide activity, or cellular localization.
In Vitro and In Vivo Model Systems for Studying Precursor Processing and Regulation
Understanding how this compound is processed into active peptides and how its expression and secretion are regulated requires the use of appropriate model systems.
In vitro models, such as isolated tissue strips or cultured cell lines, offer controlled environments to study specific aspects of this compound processing and regulation. mdpi.comliveonbiolabs.com Isolated tissue strips from the gastrointestinal tract can be used to investigate the release of motilin in response to various stimuli. Cultured enteroendocrine cell lines that naturally express this compound or cell lines transfected with the this compound gene can be used to study the cellular mechanisms of precursor synthesis, trafficking, and proteolytic processing. nih.gov In vitro systems allow for detailed mechanistic studies under defined conditions. liveonbiolabs.com
In vivo models, typically involving laboratory animals, are crucial for studying the physiological roles of this compound and motilin in the context of a whole organism. liveonbiolabs.com Animal models allow researchers to investigate the effects of stimulating or inhibiting motilin release on gastrointestinal motility, as well as the consequences of genetic modifications affecting this compound expression or processing. liveonbiolabs.com While in vitro models provide simplicity and control, in vivo models offer physiological relevance and allow for the study of complex interactions within the body. mdpi.comliveonbiolabs.com Ex vivo models, using excised tissues studied in a laboratory setting, can bridge the gap between in vitro and in vivo studies, preserving some of the tissue's natural complexity. mdpi.comqima-lifesciences.com
These diverse model systems, combined with the molecular and biochemical techniques described above, provide a powerful toolkit for advancing our understanding of this compound and its role in regulating gastrointestinal function.
Emerging Research Avenues and Future Perspectives in Prepromotilin Biology
Elucidation of Novel Roles for Prepromotilin or its Cleavage Products
While the primary function of motilin, derived from this compound, in stimulating gastrointestinal motility is well-established, future research aims to uncover additional, potentially novel roles for both the precursor protein and its various cleavage products. This compound undergoes posttranslational maturation, leading to the secreted peptide and a motilin-associated peptide (MAP) researchgate.netoup.comgenecards.org. The functions of this 70-amino-acid-long MAP have historically been unknown oup.com.
Emerging research suggests that peptides derived from the same precursor can have opposing actions, as seen with ghrelin and obestatin, both derived from preproghrelin genenames.org. This highlights the potential for other cleavage products of this compound, beyond mature motilin, to possess distinct or even counteracting biological activities. Future studies are needed to characterize these potential novel functions.
Research into related peptides, such as the motilin-related peptide (MTLRP), which shares sequence similarity with this compound and is also processed into secreted peptides, indicates that these related proteins can have roles in areas like growth hormone secretion researchgate.netkarger.comnih.gov. Given the sequence similarities, it is plausible that this compound or its other cleavage products might also be involved in such diverse physiological processes, extending beyond their known gastrointestinal effects. Further characterization of this compound cleavage by identifying the residues and mechanisms involved is a key area for future research to determine the biological relevance of observed behaviors, such as self-cleavage seen in some studies syr.edu. Comparing this compound processing across different species could also reveal if certain cleavage behaviors are conserved and biologically significant syr.edu.
Deeper Understanding of Regulatory Mechanisms at the Precursor Level
A comprehensive understanding of this compound biology requires delving deeper into the mechanisms that regulate its synthesis, processing, and release. This includes investigating the transcriptional and translational control of the MLN gene, which encodes this compound genecards.orgnih.gov. Future research will likely focus on identifying the specific transcription factors, signaling pathways, and epigenetic modifications that influence MLN gene expression.
Furthermore, the posttranslational processing of this compound into mature motilin and other potential peptides is a critical regulatory step. The presence of dibasic residues in the precursor sequence suggests potential proteolytic cleavage sites, similar to those found in other polyprotein precursors oup.com. Future studies are needed to identify the specific proteases responsible for these cleavage events and the factors that modulate their activity. Understanding these processing steps is crucial for determining the types and quantities of bioactive peptides generated from the this compound precursor.
Research into related peptides like ghrelin has shown that factors associated with negative energy balance, such as fasting and hypoglycemia, can upregulate ghrelin gene expression physiology.org. Exploring whether similar nutritional or metabolic cues influence this compound synthesis and processing could reveal important regulatory links. Future characterization of receptors located on the cells producing this compound could also provide insights into the mechanisms governing its synthesis and release at the cellular level physiology.org.
Development of Advanced Tools for this compound-Specific Research
Advancing the understanding of this compound biology necessitates the development and application of advanced research tools. While tools like ELISA kits for measuring promotilin levels are currently available, future efforts will focus on creating more specific, sensitive, and versatile tools assaygenie.com.
Key areas for tool development include:
Highly specific antibodies: Generating antibodies that can distinguish between this compound and its various cleavage products, as well as differentiate them from related peptides, will be essential for accurate localization and quantification studies.
Genetically modified models: Developing knockout or transgenic animal models with altered this compound expression or processing will be invaluable for studying the physiological roles of the precursor and its products in vivo researchgate.net.
Advanced imaging techniques: Utilizing cutting-edge imaging technologies to visualize the synthesis, storage, release, and receptor interactions of this compound and its derivatives at the cellular and tissue levels.
Ligands and probes: Developing selective agonists and antagonists for the motilin receptor and potentially for receptors targeted by other this compound cleavage products will be crucial for pharmacological studies and potential therapeutic interventions researchgate.net.
Assays for processing enzymes: Establishing robust assays to identify and characterize the enzymes responsible for this compound cleavage will facilitate the study of regulatory mechanisms at the processing level.
Q & A
Basic: What methodologies are recommended for the initial identification and characterization of prepromotilin in biological systems?
Methodological Answer:
Initial identification requires a combination of chromatographic separation (e.g., HPLC, UPLC) coupled with mass spectrometry (MS) for precise molecular weight determination and structural elucidation . For characterization, researchers should employ NMR spectroscopy to confirm stereochemical properties and circular dichroism to assess secondary structures. Experimental protocols must include detailed descriptions of purification steps, buffer conditions, and validation controls (e.g., spiked samples) to ensure reproducibility .
Basic: How can researchers design experiments to elucidate the primary biological functions of this compound?
Methodological Answer:
Use knockout models (e.g., CRISPR-Cas9) or RNA interference to silence this compound expression and observe phenotypic changes. Pair this with transcriptomic profiling (RNA-seq) to identify downstream pathways. Include positive controls (e.g., known agonists) and negative controls (scrambled siRNA) to validate specificity. For in vivo studies, ensure ethical approval aligns with NIH guidelines for preclinical reporting .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo data regarding this compound's mechanisms of action?
Methodological Answer:
Address discrepancies using integrated pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability and tissue-specific effects . Conduct organ-on-chip experiments to bridge in vitro and in vivo paradigms, simulating physiological conditions. Apply Bayesian statistical frameworks to quantify uncertainty in conflicting datasets, ensuring robustness through sensitivity analysis .
Advanced: What computational and experimental approaches are synergistically employed to map the signaling pathways involving this compound?
Methodological Answer:
Combine network pharmacology (e.g., STRING database) with phosphoproteomics to identify interacting proteins. Validate predictions using surface plasmon resonance (SPR) for binding affinity measurements and live-cell imaging to track real-time signaling dynamics. For pathway validation, use dominant-negative mutants and dose-response assays to establish causality .
Basic: What quality control measures ensure reproducibility in this compound purification processes?
Methodological Answer:
Implement standard operating procedures (SOPs) for batch-to-batch consistency, including:
- Purity assessment : ≥95% purity via SDS-PAGE and MS.
- Stability testing : Monitor degradation under varying pH/temperature.
- Reference standards : Use commercially available this compound or in-house validated aliquots.
Document all steps in line with Beilstein Journal guidelines for experimental replication .
Advanced: How do researchers address interspecies variability when extrapolating this compound's pharmacological effects from animal models to humans?
Methodological Answer:
Apply translational frameworks such as physiologically based pharmacokinetic (PBPK) modeling to adjust for metabolic differences. Use humanized mouse models (e.g., transgenic expression of human receptors) and 3D organoid cultures to mimic human tissue responses. Validate findings through meta-analysis of cross-species genomic datasets to identify conserved pathways .
Key Methodological Frameworks Referenced:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
